molecular formula C14H13F B14449537 4'-Fluoro-3,4-dimethyl-1,1'-biphenyl CAS No. 72968-91-3

4'-Fluoro-3,4-dimethyl-1,1'-biphenyl

Katalognummer: B14449537
CAS-Nummer: 72968-91-3
Molekulargewicht: 200.25 g/mol
InChI-Schlüssel: ZDRLBBIATRAUJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Fluoro-3,4-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom at the 4’ position and two methyl groups at the 3 and 4 positions on one of the benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3,4-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Fluoro-3,4-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 4’-bromo-3,4-dimethyl-1,1’-biphenyl, while oxidation with potassium permanganate can produce 4’-fluoro-3,4-dimethyl-1,1’-biphenyl-4-carboxylic acid .

Wirkmechanismus

The mechanism of action of 4’-Fluoro-3,4-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atom and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4’-Fluoro-3,4-dimethyl-1,1’-biphenyl is unique due to the combination of the fluorine atom and methyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

72968-91-3

Molekularformel

C14H13F

Molekulargewicht

200.25 g/mol

IUPAC-Name

4-(4-fluorophenyl)-1,2-dimethylbenzene

InChI

InChI=1S/C14H13F/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,1-2H3

InChI-Schlüssel

ZDRLBBIATRAUJW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.